N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with fluorinated aromatic groups. The structure includes a thioether linkage (-S-) connecting the triazole moiety to an acetamide group, which is further substituted with a 4-fluorobenzyl group. Such fluorinated aromatic systems are common in medicinal chemistry due to their enhanced metabolic stability and binding affinity to biological targets. Spectral characterization (e.g., IR, NMR) of related compounds confirms the absence of C=O groups in triazole derivatives and the presence of tautomeric forms stabilized by thione-thiol equilibria .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-3-1-13(2-4-14)11-22-17(27)12-28-19-24-23-18-25(9-10-26(18)19)16-7-5-15(21)6-8-16/h1-8H,9-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRFLFKHGGIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been found to inhibit the carbonic anhydrase-ii enzyme.
Mode of Action
It can be inferred from related compounds that it may interact with its target through direct binding with the active site residues of the enzyme.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The presence of polar groups in similar compounds has been suggested to contribute to their overall activity, which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme.
Action Environment
The synthesis of similar compounds has been successfully achieved in aqueous medium, suggesting that the compound could potentially be stable in aqueous environments.
Biological Activity
N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorobenzyl group
- An imidazo[2,1-c][1,2,4]triazole moiety
- A thioacetamide functional group
The molecular formula is , and it has a molecular weight of 358.39 g/mol. The presence of fluorine atoms is expected to influence the compound's pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research has highlighted various aspects of the biological activity of this compound:
1. Anticancer Properties:
- Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific cellular pathways associated with tumor growth. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, indicating potential as a therapeutic agent against malignancies .
2. Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression. In particular, studies have noted that modifications in the chemical structure can lead to variations in enzyme inhibition potency, which is crucial for developing effective inhibitors .
3. Structure-Activity Relationship (SAR):
- Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the imidazo[2,1-c][1,2,4]triazole ring have been shown to affect the binding affinity and selectivity towards target proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified significant inhibition of tumor growth in vitro with IC50 values in low micromolar range. |
| Study 2 | Enzyme Interaction | Showed that modification of the fluorobenzyl group enhanced binding affinity to target enzymes responsible for cancer cell proliferation. |
| Study 3 | SAR Analysis | Demonstrated that specific substitutions on the imidazole ring affected both potency and selectivity towards cancer-related pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s imidazo[2,1-c][1,2,4]triazole core distinguishes it from analogs with other fused heterocycles. For example:
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () contains a dihydroimidazo[2,1-b][1,3]thiazole system, replacing the triazole ring with a thiazole.
- S-Alkylated 1,2,4-triazoles (, compounds [10–15]) share a 1,2,4-triazole core but lack the fused imidazole ring, reducing conformational rigidity compared to the target compound .
Substituent Effects
- Fluorophenyl Groups: Both the target compound and the analog in incorporate 4-fluorophenyl substituents, which enhance lipophilicity and resistance to oxidative metabolism.
- Thioether vs. Thione Linkages : The target compound’s thioether bridge (-S-) contrasts with the thione (-C=S) groups in ’s triazole-thiones [7–9]. Thioethers are less prone to tautomerism, offering greater stability in physiological conditions .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- The dual fluorophenyl groups in the target compound may enhance cross-blood-brain barrier penetration, a trait valuable in CNS-targeted therapies .
- Stability : The absence of tautomerism in the target compound’s thioether linkage (vs. thiones in [7–9]) suggests superior metabolic stability, reducing off-target interactions .
- Synthetic Challenges : highlights the need for precise base-mediated conditions to avoid N-alkylation byproducts during S-alkylation, a critical consideration for scaling up the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
